molecular formula C14H9Br3N2O3 B10759172 3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B10759172
M. Wt: 492.94 g/mol
InChI Key: VOWXAXNVAGLOGM-NGYBGAFCSA-N
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Description

3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. It is characterized by the presence of bromine atoms and hydroxyl groups on a benzene ring, which are linked to a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 3-bromobenzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori, thereby exerting its antimicrobial effects. The compound’s hydroxyl and bromine groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H9Br3N2O3

Molecular Weight

492.94 g/mol

IUPAC Name

3-bromo-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Br3N2O3/c15-9-3-1-2-7(4-9)14(22)19-18-6-8-5-10(16)13(21)11(17)12(8)20/h1-6,20-21H,(H,19,22)/b18-6+

InChI Key

VOWXAXNVAGLOGM-NGYBGAFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

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